Bis-(maleimidoetoxi)etano

Descripción general

Descripción

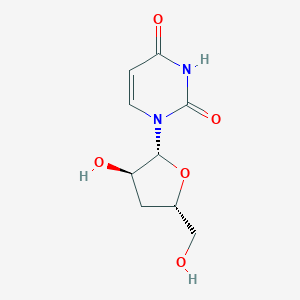

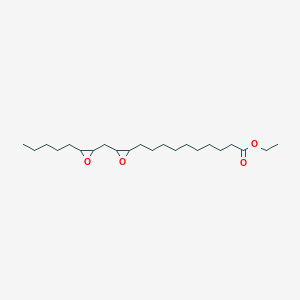

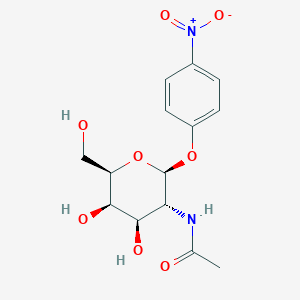

Bis-(maleimidoethoxy) ethane is an organic compound known for its role as a crosslinker in various chemical and biological applications. It is a solid substance, typically appearing as a white crystalline powder. This compound is characterized by its ability to form stable thioether linkages with sulfhydryl groups, making it valuable in the study of protein structures and interactions .

Aplicaciones Científicas De Investigación

Bis-(maleimidoethoxy) ethane has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

The primary targets of Bis-(maleimidoethoxy) ethane are sulfhydryl groups (-SH) . These groups are found in many biological molecules, including proteins and peptides .

Mode of Action

Bis-(maleimidoethoxy) ethane is a bifunctional reagent that can cross-link proteins, peptides, and other chemical compounds. It interacts with its targets by forming covalent bonds with sulfhydryl groups, leading to the formation of a stable thioether linkage .

Biochemical Pathways

The cross-linking action of Bis-(maleimidoethoxy) ethane can affect various biochemical pathways. By cross-linking proteins and peptides, it can influence protein structure and function, potentially affecting processes such as protein oligomerization and protein-protein interactions .

Result of Action

The cross-linking action of Bis-(maleimidoethoxy) ethane can lead to changes in the structure and function of target proteins and peptides . This can have various molecular and cellular effects, depending on the specific targets and the context in which the compound is used.

Action Environment

The action of Bis-(maleimidoethoxy) ethane can be influenced by various environmental factors. For example, its reactivity towards sulfhydryl groups can be affected by the pH and temperature of the environment . Additionally, it should be noted that Bis-(maleimidoethoxy) ethane is sensitive to moisture and should be stored under appropriate conditions to maintain its stability .

Análisis Bioquímico

Biochemical Properties

Bis-(maleimidoethoxy) ethane is a homobifunctional, maleimide crosslinker for conjugation between sulfhydryl groups (-SH) . Such bismaleimido crosslinkers are commonly used to explore and characterize protein structure (i.e., oligomerization) or protein interactions . Because Bis-(maleimidoethoxy) ethane has the same reactivity but differs in length, the relative success of this reagent in forming crosslinks between sites in a protein oligomer or interaction can assist in determining intra- and intermolecular distances .

Molecular Mechanism

The molecular mechanism of Bis-(maleimidoethoxy) ethane involves the formation of a stable thioether linkage through the reaction of a sulfhydryl to the maleimide group . This reaction is very specific to sulfhydryls at pH 6.5-7.5 . The maleimide moiety is temporarily stable in aqueous solutions devoid of reactive sulfhydryl targets, but hydrolysis to a nonreactive maleamic acid can occur during storage, especially at pH > 8 .

Temporal Effects in Laboratory Settings

It is known that the product is sensitive to moisture . After use, it should be returned to the resealable bag and stored at the recommended temperature .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Bis-(maleimidoethoxy) ethane typically involves the reaction of maleic anhydride with ethylene glycol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate maleic acid ester, which is then converted to the final product through cyclization and dehydration steps .

Industrial Production Methods: In industrial settings, the production of Bis-(maleimidoethoxy) ethane follows a similar synthetic route but on a larger scale. The process involves the use of continuous reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration techniques to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: Bis-(maleimidoethoxy) ethane primarily undergoes nucleophilic addition reactions with sulfhydryl groups. This reaction forms stable thioether bonds, which are resistant to reducing agents and physiological conditions .

Common Reagents and Conditions:

Reagents: Sulfhydryl-containing compounds (e.g., cysteine residues in proteins)

Major Products: The major product of the reaction between Bis-(maleimidoethoxy) ethane and sulfhydryl groups is a thioether-linked conjugate. This product is highly stable and is used in various applications, including protein crosslinking and structural studies .

Comparación Con Compuestos Similares

1,4-bis(maleimido)butane (BMB): Similar in reactivity but has a longer spacer arm, making it suitable for crosslinking at greater distances.

Bis(maleimido)hexane (BMH): Another homobifunctional maleimide crosslinker with an even longer spacer arm, used for crosslinking proteins with larger spatial separations.

1,8-bis(maleimido)-3,6-dioxaoctane (BM(PEG)2): Contains polyethylene glycol spacers, providing enhanced solubility and reduced immunogenicity.

Uniqueness: Bis-(maleimidoethoxy) ethane is unique due to its short spacer arm, which allows for close proximity crosslinking. This property makes it particularly useful for studying protein structures and interactions at a molecular level .

Propiedades

IUPAC Name |

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c17-11-1-2-12(18)15(11)5-7-21-9-10-22-8-6-16-13(19)3-4-14(16)20/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERLGYOHRKHQJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

146226-29-1 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethyl]-ω-[2-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=146226-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20921768 | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115597-84-7 | |

| Record name | Bis-(maleimidoethoxy) ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115597847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]di(1H-pyrrole-2,5-dione) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIS-(MALEIMIDOETHOXY) ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R20U86RE9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

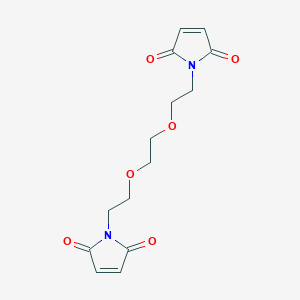

Q1: How does 1,8-Bis-maleimidotriethyleneglycol contribute to the creation of multi-shape memory in polymers?

A1: 1,8-Bis-maleimidotriethyleneglycol (M2) acts as a cross-linker in the synthesis of the multi-shape memory polymer. It reacts with poly(2,5-furandimethylene succinate) (PFS) through a Diels-Alder reaction, forming a cross-linked network. [] By varying the concentration of M2 in different sections of the polymer film, researchers can control the cross-linking density and thus the local glass transition temperature (Tg) of each section. [] This localized control over Tg allows each section to "memorize" a temporary shape at a specific temperature, resulting in multi-shape memory behavior.

Q2: What makes the Diels-Alder reaction between PFS and M2 advantageous for this application?

A2: The Diels-Alder reaction offers a unique advantage in this context because it is reversible. [] This reversibility allows for the "permanent" shape of the polymer to be reprogrammed. By applying heat, the Diels-Alder bonds can be broken, enabling the polymer to be reshaped and then "fixed" in a new permanent form through reformation of the cross-links.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Trimethylammonium)ethyl] Toluenethiosulfonate Bromide](/img/structure/B14112.png)

![(3aS,6R,6aS)-6-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B14113.png)

![9-(4'-Hydroxyaminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14114.png)

![9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14115.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)